molecular formula C19H13BrN2O3 B11106938 3-bromo-N-(4'-nitrobiphenyl-4-yl)benzamide

3-bromo-N-(4'-nitrobiphenyl-4-yl)benzamide

Cat. No.: B11106938
M. Wt: 397.2 g/mol
InChI Key: JOHLTOJALMVBNG-UHFFFAOYSA-N
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Description

3-BROMO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is a complex organic compound characterized by the presence of bromine, nitro, and biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the bromination of biphenyl compounds followed by nitration and subsequent amidation reactions. The bromination is usually carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Nitration is achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The final amidation step involves reacting the nitro-biphenyl derivative with benzoyl chloride (C6H5COCl) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzamide moiety, using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 3-BROMO-N-{4’-AMINO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE.

    Oxidation: Formation of oxidized benzamide derivatives.

Scientific Research Applications

3-BROMO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-BROMO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atom can form halogen bonds with biological macromolecules. These interactions can modulate the activity of specific proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-nitropyridine N-oxide
  • 4-Bromo-3-nitro-1,1′-biphenyl
  • 2-Bromo-4-nitroaniline

Uniqueness

3-BROMO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups on the biphenyl scaffold allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research domains.

Properties

Molecular Formula

C19H13BrN2O3

Molecular Weight

397.2 g/mol

IUPAC Name

3-bromo-N-[4-(4-nitrophenyl)phenyl]benzamide

InChI

InChI=1S/C19H13BrN2O3/c20-16-3-1-2-15(12-16)19(23)21-17-8-4-13(5-9-17)14-6-10-18(11-7-14)22(24)25/h1-12H,(H,21,23)

InChI Key

JOHLTOJALMVBNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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